- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10,
Cas no 98-04-4 (Trimethylphenylammonium Iodide)

98-04-4 structure
Nom du produit:Trimethylphenylammonium Iodide
Trimethylphenylammonium Iodide Propriétés chimiques et physiques
Nom et identifiant
-
- Phenyltrimethylammonium iodide
- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
- Trimethylphenylammonium iodide
- n,n,n-trimethylaniliniumiodide
- n,n,n-trimethyl-benzenaminiuiodide
- n,n,n-trimethylbenzenaminiumiodide
- n,n-dimethylanilinemethiodide
- phenyltrimethyl-ammoniuiodide
- trimethylanilliniumiodide
- trimethylphenyl-ammoniuiodide
- trimethyl(phenyl)azanium,iodide
- TriMethylsulfoniuM hydroxide solution
- N,N,N-Trimethylanilinium iodide
- Trimethylanilinium iodide
- Trimethylanillinium iodide
- N,N-Dimethylaniline methiodide
- Ammonium, phenyltrimethyl-, iodide
- N,N,N-Trimethylbenzenaminium iodide
- Benzenaminium, N,N,N-trimethyl-, iodide
- 4O888XQ7FP
- Ammonium, trimethylphenyl-, iodide
- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
- MLS000069658
- SMR000059200
- Trimethylphenylammoniumjodid
- Trim
- Ammonium, trimethylphenyl-, iodide (8CI)
- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
- Trimethylphenylammonium iodide (6CI)
- N,N,N-Trimethylaniline iodide
- PHT
- AKOS015833269
- CHEMBL1710726
- D91934
- P0246
- HMS3374P05
- DTXSID1021825
- HMS2231J08
- BS-42319
- TRIMETHYL-PHENYL-AMMONIUM, IODIDE
- 98-04-4
- NSC-5047
- WLN: 1K1 & 1 & R & I
- NS00078808
- SCHEMBL238393
- Q27260285
- HY-W009423
- EINECS 202-630-3
- NSC 5047
- AI3-50906
- TrimethylphenylammoniumIodide
- N,N,N-Trimethylbenzaminium iodide (1:1)
- MFCD00011791
- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
- N,N-Trimethylanilinium iodide
- Benzenaminium,N,N-trimethyl-, iodide
- trimethyl(phenyl)azanium;iodide
- phenyl trimethyl ammonium iodide
- FT-0675634
- NSC5047
- W-100097
- FT-0675633
- CS-W010139
- UNII-4O888XQ7FP
- N,N,NTrimethylbenzenaminium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide
- Ammonium, phenyltrimethyl, iodide
- KKLAORVGAKUOPZ-UHFFFAOYSA-M
- N,N,NTrimethylanilinium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
- iodide of phenyltrimethylammonium
- N,NDimethylaniline methiodide
- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
- Ammonium, trimethylphenyl, iodide
- DTXCID301825
- Trimethylphenylammonium Iodide
-
- MDL: MFCD00011791
- Piscine à noyau: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
- La clé Inchi: KKLAORVGAKUOPZ-UHFFFAOYSA-M
- Sourire: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 3916752
Propriétés calculées
- Qualité précise: 263.01700
- Masse isotopique unique: 263.017
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 95.8
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 0
Propriétés expérimentales
- Couleur / forme: Poudre blanche.
- Dense: 1.4709 (estimate)
- Point de fusion: 227 ºC
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Coefficient de répartition de l'eau: Soluble in water and methanol.
- Le PSA: 0.00000
- Le LogP: -1.11270
- Sensibilité: Light Sensitive
- FEMA: 2493
- Merck: 7318
- Solubilité: Pas encore déterminé
Trimethylphenylammonium Iodide Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Description des dangers: H301+H311+H331-H315-H319
- Déclaration d'avertissement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Numéro de transport des marchandises dangereuses:UN2811
- Wgk Allemagne:3
- Code de catégorie de danger: R36/37/38;R41
- Instructions de sécurité: S26-S36/39-S37/39
- Carte FOCA taille f:3-8
- RTECS:BT2450000
-
Identification des marchandises dangereuses:
- Groupe d'emballage:III
- TSCA:Yes
- Durée de la sécurité:6.1
- Conditions de stockage:Refrigerator
- Niveau de danger:6.1
- Catégorie d'emballage:III
- Terminologie du risque:R36/37/38; R41
Trimethylphenylammonium Iodide Données douanières
- Code HS:2923900090
- Données douanières:
Code douanier chinois:
292390090Résumé:
292390090 autres sels d'ammonium quaternaire et bases d'ammonium quaternaire. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
292390090 autres sels et hydroxydes d'ammonium quaternaire. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Trimethylphenylammonium Iodide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047607-10g |
Trimethylphenylammonium (iodide) |
98-04-4 | 97% | 10g |
¥169.00 | 2024-04-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001143-25g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 25g |
¥180 | 2024-07-19 | |
TRC | T796640-500mg |
Trimethylphenylammonium Iodide |
98-04-4 | 500mg |
$ 98.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819649-100g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 100g |
¥648.00 | 2022-09-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113597-500g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 500g |
¥2399.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89770-25g |
Phenyltrimethylammonium Iodide |
98-04-4 | 99% | 25g |
¥188.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0246-25G |
Trimethylphenylammonium Iodide |
98-04-4 | >98.0%(T)(HPLC) | 25g |
¥260.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NQ365-5g |
Trimethylphenylammonium Iodide |
98-04-4 | 98.0%(LC&T) | 5g |
¥169.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14402-500g |
Phenyltrimethylammonium iodide, 99% |
98-04-4 | 99% | 500g |
¥4607.00 | 2023-02-26 | |
TRC | T796640-1000mg |
Trimethylphenylammonium Iodide |
98-04-4 | 1g |
$138.00 | 2023-05-17 |
Trimethylphenylammonium Iodide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Référence
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1
Référence
- "Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNew Journal of Chemistry, 2016, 40(11), 9853-9861,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1
Référence
- Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adductsSpectrochimica Acta, 1987, 43A(11), 1331-5,
Synthetic Routes 6
Conditions de réaction
1.1S:CH2Cl2, rt; 12 h, 50°C
Référence
- Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc ReagentsChemistry - An Asian Journal, 2017, 12(23), 3005-3009,
Synthetic Routes 7
Conditions de réaction
1.1S:CH2Cl2, rt; 15 h, rt
Référence
- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) PrecatalystsOrganic Letters, 2022, 24(34), 6310-6315,
Synthetic Routes 8
Conditions de réaction
1.1S:CH2Cl2, rt; overnight, rt
Référence
- Sonogashira Cross-Coupling of Aryltrimethylammonium SaltsACS Catalysis, 2019, 9(4), 3730-3736,
Synthetic Routes 9
Conditions de réaction
1.1
Référence
- Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanesZhurnal Obshchei Khimii, 1987, 57(4), 862-5,
Synthetic Routes 10
Conditions de réaction
1.1C:K2CO3
2.1C:K2CO3
3.1
2.1C:K2CO3
3.1
Référence
- Phase-transfer alkylation with sulfonium saltsSynthesis, 1980, (11), 926-9,
Synthetic Routes 11
Conditions de réaction
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
2.1S:CH2Cl2, rt
Référence
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromidesOrganic Chemistry Frontiers, 2021, 8(17), 4865-4870,
Synthetic Routes 12
Conditions de réaction
1.1S:MeCN, 8 h, 90°C
Référence
- Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent MixturesACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695,
Synthetic Routes 13
Conditions de réaction
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
1.2S:DMF, 4 d, rt
Référence
- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312,
Synthetic Routes 14
Conditions de réaction
1.1S:MeOH
Référence
- The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)No pp.; 1967, 1967, , From No pp.,
Synthetic Routes 15
Conditions de réaction
1.1
Référence
- Arylammonium saltsScience of Synthesis, 2007, 31b, 1679-1695,
Synthetic Routes 16
Conditions de réaction
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Référence
- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given,
Trimethylphenylammonium Iodide Raw materials
- Bromopentafluorobenzene
- Sulfonium, methyldiphenyl-, perchlorate
- 4-Biphenylcarboxylic acid
- Methyl trifluoromethanesulfonate
- 4-Iodoaniline
- H2ABDC
Trimethylphenylammonium Iodide Preparation Products
Trimethylphenylammonium Iodide Littérature connexe
-
1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
-
R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
98-04-4 (Trimethylphenylammonium Iodide) Produits connexes
- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)
- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)
- 2217-46-1(2,3,5,6-tetramethylaniline)
- 18102-21-1(2, 3, 6-Trimethylaniline)
- 87-59-2(2,3-Dimethylaniline)
- 137-17-7(2,4,5-Trimethylaniline)
- 2243-30-3(pentamethylaniline)
- 2217-45-0(2,3,4,5-Tetramethylaniline)
- 898426-17-0(N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-propylethanediamide)
- 1807261-41-1(Methyl 2-bromo-6-methyl-4-nitrophenylacetate)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot